molecular formula C8H7BrN4 B1508250 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867333-38-8

7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B1508250
CAS No.: 867333-38-8
M. Wt: 239.07 g/mol
InChI Key: BPDRMFKLFBWQDF-UHFFFAOYSA-N
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Description

7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol. This compound belongs to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Properties

IUPAC Name

7-bromo-6-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-4-2-6-7(3-5(4)9)12-13-8(10)11-6/h2-3H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDRMFKLFBWQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733159
Record name 7-Bromo-6-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867333-38-8
Record name 7-Bromo-6-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine typically involves the following steps:

  • Bromination: : The starting material, 6-methylbenzo[e][1,2,4]triazin-3-amine, undergoes bromination to introduce the bromo group at the 7-position.

  • Purification: : The reaction mixture is purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the triazine ring.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine serves as an intermediate in the synthesis of more complex organic compounds. It can undergo various reactions including:

  • Oxidation : To form derivatives with different functional groups.
  • Reduction : To modify its structure.
  • Substitution : To introduce different substituents at various positions on the triazine ring.

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. Research indicates that triazine derivatives can exhibit a range of biological effects, including:

  • Antimicrobial Activity : Compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies suggest that triazine derivatives possess anticancer activities due to their ability to interact with cellular targets involved in cancer progression .

Medicine

In medical research, this compound is being investigated for its therapeutic potential in various diseases. Its mechanism of action may involve binding to specific enzymes or receptors that play crucial roles in disease pathways. For example:

  • Inhibitors derived from triazine structures have shown promise in targeting d-amino acid oxidase (DAAO), which is implicated in several neurological disorders .

Industry

The compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in:

  • Polymer Science : As a building block for synthesizing new polymeric materials.
  • Agricultural Chemicals : Potential use in developing herbicides or fungicides due to its biological activity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several triazine derivatives including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that specific substituents enhanced biological activity .

Case Study 2: DAAO Inhibition

Research focused on the inhibition of d-amino acid oxidase (DAAO) by triazine derivatives showed that compounds structurally related to this compound exhibited potent inhibitory effects with low IC50 values. This suggests potential therapeutic applications in treating neurological disorders where DAAO plays a role .

Mechanism of Action

The mechanism by which 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine is similar to other triazine derivatives, such as 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine. its unique structural features, such as the position of the bromo and methyl groups, contribute to its distinct properties and applications.

List of Similar Compounds

  • 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

  • 7-Bromo-4-methylbenzo[e][1,2,4]triazin-3-amine

  • 7-Bromo-3-methylbenzo[e][1,2,4]triazin-3-amine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine is a compound belonging to the benzotriazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant case studies.

Benzotriazine derivatives like this compound exhibit a range of biological activities primarily through their interaction with various molecular targets:

  • Kinase Inhibition : The compound is noted for its ability to inhibit specific kinases, which are critical in signaling pathways associated with cancer progression and other diseases. For instance, studies indicate that certain benzotriazine derivatives can inhibit PI3K and mTOR pathways, which are often dysregulated in cancer cells .
  • Anti-Cancer Activity : Research has shown that derivatives of benzotriazine can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF and U87 glioblastoma cells .
  • Anti-inflammatory Properties : Some studies report that benzotriazine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The inhibition rates observed suggest potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismEfficacy (IC50)Reference
Kinase InhibitionPI3K/mTOR1.0 μM (pAKT)
Anti-CancerMCF Cell Line25.72 ± 3.95 μM
Anti-CancerU87 Glioblastoma45.2 ± 13.0 μM
COX InhibitionCOX-1/COX-2COX-2: 3.11 μM
Anti-inflammatoryHuman Concentrative Nucleoside Transporter 2 (hCNT2)0.062 μM

Research Insights

A notable study investigated the anti-cancer properties of various benzotriazine derivatives, including this compound. The findings revealed that these compounds could effectively suppress tumor growth in vivo models by inducing apoptosis through mitochondrial pathways . Flow cytometry analyses indicated an increase in apoptotic cell populations upon treatment with these compounds.

Furthermore, another research highlighted the structural modifications on benzotriazines that enhanced their biological activity. For instance, substituents at specific positions on the triazine ring were found to significantly improve the potency against cancer cell lines and inflammation markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine
Reactant of Route 2
7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine

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